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molecular formula C7H7ClFN B8688586 4-(Chloromethyl)-2-fluoro-6-methylpyridine

4-(Chloromethyl)-2-fluoro-6-methylpyridine

Cat. No. B8688586
M. Wt: 159.59 g/mol
InChI Key: USVVHWNUEJIXJQ-UHFFFAOYSA-N
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Patent
US08106064B2

Procedure details

2-Fluoro-4,6-dimethyl-pyridine (4.25 g, 34 mmol) was refluxed with N-chlorosuccinimide (4.99 g, 37.4 mmol) and benzoyl peroxide (822 mg, 3.4 mmol) in carbon tetrachloride (70 ml). After 3.5 hr., the mixture was cooled to room temperature and filtered. The filtrate was evaporated in vacuo and the residue was purified by silica gel column chromatography (eluent, ether:hexane (1:30)) to afford 740 mg (13%) of 4-chloromethyl-2-fluoro-6-methyl-pyridine as a yellow oil. 1H NMR (200 MHz, CDCl3) δ 2.51 (3H, s), 4.51 (2H, s), 6.77 (1H, s), 7.05 (1H, s).
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
822 mg
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.[Cl:10]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Cl:10][CH2:8][C:6]1[CH:5]=[C:4]([CH3:9])[N:3]=[C:2]([F:1])[CH:7]=1

Inputs

Step One
Name
Quantity
4.25 g
Type
reactant
Smiles
FC1=NC(=CC(=C1)C)C
Name
Quantity
4.99 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
822 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent, ether:hexane (1:30))

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
ClCC1=CC(=NC(=C1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 740 mg
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 13.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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